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Introduction
2-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal building

block in synthetic chemistry, particularly in the development of pharmaceuticals, ligands for

catalysis, and novel materials.[1] Its chemical reactivity is dominated by the interplay between

the electron-withdrawing aldehyde group and the electron-deficient pyridine ring. A thorough

understanding of its structural and electronic properties is paramount for predicting its behavior

in chemical reactions and biological systems. This guide provides an in-depth analysis of the

core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis)—that define 2-Pyridinecarboxaldehyde, offering researchers a foundational

reference for its characterization.

Molecular Structure and Conformation
The foundational step in any spectroscopic analysis is understanding the molecule's basic

structure. 2-Pyridinecarboxaldehyde consists of a pyridine ring substituted at the 2-position

with a formyl (aldehyde) group. The relative orientation of the aldehyde group with respect to

the pyridine nitrogen is a key conformational feature that influences the molecule's electronic

environment and, consequently, its spectral properties.
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Caption: Molecular structure of 2-Pyridinecarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and

chemical environment of atoms in a molecule. For 2-Pyridinecarboxaldehyde, both ¹H and

¹³C NMR provide unambiguous confirmation of its structure.

Expertise & Experience: Interpreting the NMR
Landscape
The ¹H NMR spectrum is particularly informative. The aldehydic proton is expected to be

significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect and

magnetic anisotropy of the carbonyl group, placing its resonance in a region typically devoid of

other signals (9-10 ppm).[2][3][4][5][6] The protons on the pyridine ring exhibit complex splitting

patterns due to spin-spin coupling, and their chemical shifts are influenced by the

electronegativity of the nitrogen atom and the substituent effect of the aldehyde. The proton

adjacent to the nitrogen (at C6) is typically the most downfield of the ring protons.

In ¹³C NMR, the carbonyl carbon resonance is also highly characteristic, appearing far

downfield (>190 ppm)[2][3][4]. The chemical shifts of the pyridine carbons provide further

structural confirmation.

Trustworthiness: Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve ~5-10 mg of 2-Pyridinecarboxaldehyde in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent is critical as it can influence chemical shifts.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Acquire spectra on a high-resolution Fourier Transform NMR spectrometer

(e.g., 300 MHz or higher).
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¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 220 ppm.

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more)

are typically required due to the lower natural abundance and smaller gyromagnetic ratio

of the ¹³C nucleus.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum

using the TMS signal.

Authoritative Grounding: Spectral Data & Interpretation
The following table summarizes representative ¹H NMR data for 2-Pyridinecarboxaldehyde.
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Proton
Assignment

Chemical Shift
(δ) in CDCl₃[7]

Chemical Shift
(δ) in DMSO-
d₆[7]

Multiplicity

Coupling
Constants (J)
in Hz (DMSO)
[7]

H-C=O 10.09 ppm 10.24 ppm Singlet (s) -

H6 8.80 ppm 9.03 ppm Doublet (d) J = 4.6

H4 7.96 ppm 8.17 ppm Triplet (t) J = 7.7, 8.3

H3 7.88 ppm 7.88 ppm Doublet (d) J = 7.7

H5 7.54 ppm 8.31 ppm Triplet (t) J = 4.6, 7.7

Interpretation: The aldehydic proton at ~10.1-10.2 ppm is highly deshielded, consistent with

its attachment to a carbonyl group.[2] The pyridine protons appear in the aromatic region

(7.5-9.1 ppm). H6 is the most downfield aromatic proton due to its proximity to the

electronegative nitrogen. The observed multiplicities and coupling constants are consistent

with the substitution pattern on the pyridine ring.

The following table summarizes representative ¹³C NMR data.

Carbon Assignment Chemical Shift (δ) in CDCl₃[8]

C=O 193.5 ppm

C2 152.8 ppm

C6 150.2 ppm

C4 137.1 ppm

C3 127.8 ppm

C5 121.5 ppm

Interpretation: The peak at 193.5 ppm is characteristic of an aldehyde carbonyl carbon.[3][4]

The five distinct signals in the aromatic region confirm the five unique carbon environments
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of the pyridine ring, with C2 (the carbon bearing the aldehyde) and C6 (adjacent to nitrogen)

being the most deshielded.

Caption: Key ¹H-¹H J-couplings in 2-Pyridinecarboxaldehyde.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for

identifying functional groups.

Expertise & Experience: Vibrational Fingerprints
For 2-Pyridinecarboxaldehyde, the most diagnostic IR absorption is the strong C=O

stretching band. Because the aldehyde is conjugated to the aromatic pyridine ring, this band is

expected at a lower wavenumber (typically 1685-1710 cm⁻¹) compared to a saturated aliphatic

aldehyde (1720-1740 cm⁻¹).[2][6][9][10][11] Another key feature is the characteristic pair of

weak to medium bands for the aldehydic C-H stretch, typically found between 2850 cm⁻¹ and

2700 cm⁻¹.[9][10] The presence of the pyridine ring is confirmed by aromatic C=C and C=N

stretching vibrations in the 1600-1400 cm⁻¹ region and aromatic C-H bending vibrations.

Trustworthiness: Protocol for FT-IR Data Acquisition
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Scan: Perform a background scan of the empty sample compartment to subtract

the spectral contributions of atmospheric CO₂ and water vapor.

Sample Preparation (ATR Method):

Place a single drop of neat 2-Pyridinecarboxaldehyde liquid directly onto the crystal of

the Attenuated Total Reflectance (ATR) accessory.

Ensure the crystal is clean before and after the measurement using an appropriate solvent

(e.g., isopropanol).

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.
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Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Authoritative Grounding: Spectral Data & Interpretation
The table below lists the principal IR absorption bands for 2-Pyridinecarboxaldehyde.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~2840, ~2740 Medium, Weak
Aldehydic C-H Stretch (Fermi

Resonance doublet)[9][12]

~1705 Strong
C=O Stretch (conjugated

aldehyde)[2][9][11]

~1580, ~1460 Medium-Strong
Aromatic C=C and C=N Ring

Stretching

~1200 Medium
C-C Stretch (between ring and

aldehyde)[9]

~780 Strong
Aromatic C-H Out-of-Plane

Bending

Data compiled from various sources including NIST and PubChem.[13][14][15]

Interpretation: The strong absorption at ~1705 cm⁻¹ is definitive for a conjugated carbonyl

group.[11] The presence of the shoulder peak around 2740 cm⁻¹ alongside the C-H

stretches just below 3000 cm⁻¹ is highly characteristic of an aldehyde functional group.[10]

The collection of bands in the 1600-1400 cm⁻¹ region confirms the aromatic pyridine

backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the

electronic transitions between molecular orbitals.

Expertise & Experience: Electronic Transitions
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2-Pyridinecarboxaldehyde contains two primary chromophores: the pyridine ring and the

carbonyl group. These conjugated systems give rise to characteristic UV-Vis absorption bands.

One would expect to see intense π→π* transitions associated with the conjugated aromatic

system and weaker n→π* transitions associated with the non-bonding electrons on the

carbonyl oxygen and pyridine nitrogen.[16] The specific wavelengths (λ_max) of these

absorptions are sensitive to the solvent environment.

Trustworthiness: Protocol for UV-Vis Data Acquisition
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that

does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).

Sample Preparation: Prepare a dilute solution of 2-Pyridinecarboxaldehyde in the chosen

solvent. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and

run a baseline scan to zero the instrument.

Data Acquisition: Empty the sample cuvette, rinse, and fill it with the prepared sample

solution. Scan a wavelength range from approximately 200 nm to 400 nm.

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Authoritative Grounding: Spectral Data & Interpretation
The UV-Vis spectrum of 2-Pyridinecarboxaldehyde typically shows multiple absorption bands.

λ_max (in Ethanol) Molar Absorptivity (ε) Transition Assignment

~260 nm High π→π* (Pyridine ring)[17][18]

~280-290 nm Medium π→π* (Carbonyl conjugation)

~320-340 nm Low n→π* (Carbonyl group)

Data compiled from various sources including NIST.[14][19]
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Interpretation: The most intense band around 260 nm is characteristic of the π→π* transition

of the pyridine ring, similar to pyridine itself.[17][18] The shoulder or separate band at a

slightly longer wavelength is due to the extension of the conjugated system by the carbonyl

group. The weak, longer-wavelength absorption above 300 nm is characteristic of the

symmetry-forbidden n→π* transition of the carbonyl group.

Conclusion
The spectroscopic profile of 2-Pyridinecarboxaldehyde is well-defined and serves as a

reliable fingerprint for its identification and characterization. NMR spectroscopy provides an

unambiguous map of its carbon-hydrogen framework, IR spectroscopy confirms its key

functional groups (conjugated aldehyde and pyridine), and UV-Vis spectroscopy elucidates its

electronic structure. Together, these techniques offer a comprehensive and self-validating

system for ensuring the identity and purity of 2-Pyridinecarboxaldehyde, a critical requirement

for its application in research, drug development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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